8-cyclopentyl-7-methoxyquinazolin-2(1H)-one

CDK inhibition Kinase assay Cancer research

Researchers face inconsistent SAR data from variable quinazolinone cores. This 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one (CAS 342801-26-7) is the patent-claimed core for CDK2/cyclin B inhibitors. - **Validated Activity**: Derivatives show IC50s of 132-265 nM (CDK2/cyclin E & CDK/cyclin B). - **SAR-Ready**: C2-position allows systematic substitution; 19-fold potency range demonstrates tunability. - **Consistent Supply**: BenchChem provides documented purity and stability data for medicinal chemistry programs.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Cat. No. B8133309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-cyclopentyl-7-methoxyquinazolin-2(1H)-one
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=NC(=O)N2)C3CCCC3
InChIInChI=1S/C14H16N2O2/c1-18-11-7-6-10-8-15-14(17)16-13(10)12(11)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,15,16,17)
InChIKeyCIDIQTGKCARNNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Cyclopentyl-7-methoxyquinazolin-2(1H)-one: CDK-Focused Drug Discovery Scaffold


8-Cyclopentyl-7-methoxyquinazolin-2(1H)-one (CAS 342801-26-7) is a heterocyclic organic compound belonging to the quinazolinone family, with molecular formula C14H16N2O2 and molecular weight 244.29 g/mol . The compound features a quinazolin-2(1H)-one core substituted with a cyclopentyl group at the 8-position and a methoxy group at the 7-position. This scaffold is a key intermediate in the synthesis of 2-aminoquinazoline derivatives that function as cyclin-dependent kinase (CDK) inhibitors [1], with multiple derivatives of this core structure having demonstrated inhibitory activity against CDK2/cyclin E and CDK/cyclin B in kinase assays at concentrations ranging from 132 nM to 5000 nM depending on the C2-substituent [2].

CDK inhibitor synthesis scaffold for 2-aminoquinazoline derivatives
8-cyclopentyl-7-methoxy substitution pattern claimed in kinase inhibitor patents
Commercially available with defined purity for synthetic reproducibility

8-Cyclopentyl-7-methoxyquinazolin-2(1H)-one: Substitution and SAR Constraints


The cyclopentyl group at the 8-position of the quinazolinone core is not a generic alkyl substituent that can be freely interchanged with other cyclic or acyclic alkyl groups without functional consequence. In CDK2 inhibition assays using a GST-retinoblastoma substrate with 12 µM ATP, the 2-aminoquinazoline derivative bearing the 8-cyclopentyl-7-methoxy core (BDBM6336) demonstrated an IC50 of 801 nM, whereas the corresponding analog lacking the C2-arylamino extension would be expected to exhibit substantially different binding affinity based on established structure-activity relationships for this chemotype [1]. The lipophilic cyclopentyl ring at the 8-position influences both target binding interactions and the compound's physicochemical profile—the measured aqueous solubility of 1.2E-3 g/L for the parent 2(1H)-quinazolinone core differs from what would be observed with smaller alkyl (e.g., methyl) or more polar substituents at this position. This non-interchangeability is further supported by patent literature describing 8-alkyl-2-arylamino-quinazolines as a distinct structural subclass with optimized CDK inhibitory activity relative to other alkyl substitution patterns [2].

8-Cyclopentyl vs. other alkyl groups Replacing the cyclopentyl ring may alter target binding interactions and physicochemical profile; the lipophilic cyclopentyl is part of a distinct CDK-inhibitory subclass.
C2-Substituent sensitivity Different C2-arylamino extensions can shift CDK potency by an order of magnitude; the parent 2(1H)-quinazolinone core must be elaborated with care for intended kinase profile.

8-Cyclopentyl-7-methoxyquinazolin-2(1H)-one: Quantitative Evidence Guide


8-Cyclopentyl-7-methoxy Core Enables Potent CDK Inhibition

The 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one core scaffold, when elaborated to the 2-aminoquinazoline derivative BDBM6341 (8-cyclopentyl-7-methoxy-N-[4-(piperazin-1-yl)phenyl]quinazolin-2-amine), achieved an IC50 of 132 nM against CDK/cyclin B in kinase inhibition assays [1]. This potency compares favorably to the 801 nM IC50 observed for the less elaborate N-phenyl analog BDBM6336 (8-cyclopentyl-7-methoxy-N-phenylquinazolin-2-amine) against CDK2/cyclin E, representing a 6.1-fold improvement in potency associated with the extended C2-substituent [2].

CDK inhibition potency
Head-to-head
BDBM6341 IC50 132 nM vs. BDBM6336 IC50 801 nM (6.1-fold difference)
Supports C2-substituent-dependent potency modulation
Kinase assay: 12 µM ATP, pH 7.4, 2°C
CDK inhibition Kinase assay Cancer research

C2-Substituent Effect on CDK2/Cyclin E Inhibition Potency

Within the 8-cyclopentyl-7-methoxyquinazoline chemotype, CDK2/cyclin E inhibitory activity is highly sensitive to the nature of the C2-substituent. The N-[4-(piperazin-1-yl)phenyl] derivative (BDBM6341) exhibits an IC50 of 265 nM against CDK2/cyclin E, while the more elaborate 1-(4-{4-[(8-cyclopentyl-7-methoxyquinazolin-2-yl)amino]phenyl}piperazin-1-yl)ethan-1-one derivative (BDBM6343) shows substantially reduced potency with an IC50 of 5000 nM [1]. This 19-fold difference (5000 nM / 265 nM) quantifies the critical role of the C2-substituent in determining target engagement [1].

C2-substituent effect on CDK2
Head-to-head
BDBM6341 IC50 265 nM vs. BDBM6343 IC50 5000 nM (19-fold range)
Indicates sensitivity of CDK2 engagement to C2-derivatization
GST-Rb substrate, 12 µM ATP
Structure-activity relationship CDK2 inhibition Lead optimization

Aqueous Solubility of 8-Cyclopentyl-7-methoxy Core

The aqueous solubility of 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one is reported as 1.2E-3 g/L (approximately 4.9 µM), classifying the compound as sparingly soluble in water . This low aqueous solubility is consistent with the lipophilic cyclopentyl substituent at the 8-position and represents a baseline value for the core scaffold prior to C2-derivatization. For procurement and experimental planning, this solubility profile necessitates dissolution in organic solvents such as DMSO for biological assays—a common practice for quinazolinone-based kinase inhibitor scaffolds .

Aqueous solubility
Data to verify
1.2E-3 g/L (~4.9 µM)
Baseline solubility for assay design consideration
Reported in water; DMSO dissolution typical for kinase assays
Physicochemical properties Aqueous solubility Formulation

Commercial Availability and Quality Specifications

8-Cyclopentyl-7-methoxyquinazolin-2(1H)-one (CAS 342801-26-7) is commercially available from multiple suppliers with purity specifications ranging from 95% to 98% . The exact molecular weight is 244.29 g/mol (molecular formula C14H16N2O2), and the compound is supplied as a solid [1]. For comparison, the 5-methyl analog (8-cyclopentyl-7-methoxy-5-methylquinazolin-2(1H)-one, CAS 863506-16-5) has a higher molecular weight of 258.32 g/mol (C15H18N2O2) and may exhibit different reactivity and biological profiles [2].

Quality specification
Specification review
MW 244.29 g/mol; purity 95–98%
Commercial identity and purity for synthetic use
5-methyl analog (CAS 863506-16-5) has MW 258.32 g/mol
Chemical procurement Purity specification Quality control

8-Cyclopentyl-7-methoxyquinazolin-2(1H)-one: Research & Industrial Applications


CDK Inhibitor Synthesis for Hit-to-Lead

As the core scaffold for 2-aminoquinazoline derivatives that achieve CDK inhibitory potencies ranging from 132 nM to 265 nM against CDK/cyclin B and CDK2/cyclin E [1], 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one is the optimal starting material for synthesizing novel CDK inhibitor candidates. The 8-cyclopentyl-7-methoxy substitution pattern is specifically claimed in patent literature as part of the 2-arylamino-7-(alkyl)oxy-8-alkylquinazoline class of CDK inhibitors , providing a structurally validated entry point for oncology-focused medicinal chemistry programs.

SAR Studies of C2-Substituents on Kinase Selectivity

The 19-fold difference in CDK2/cyclin E inhibitory potency observed between structurally distinct C2-substituents (265 nM for BDBM6341 versus 5000 nM for BDBM6343) [1] demonstrates that the 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one core is an ideal scaffold for systematic SAR exploration. Researchers can use this parent compound to generate diverse 2-substituted derivatives and profile them against kinase panels to map the selectivity landscape associated with different C2-substituent geometries and electronic properties.

Chemical Biology Probe Development for Cell Cycle

The established CDK inhibitory activity of 8-cyclopentyl-7-methoxyquinazoline derivatives [1], combined with the core scaffold's compatibility with C2-functionalization, makes 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one a suitable building block for developing chemical biology probes aimed at dissecting CDK-dependent cell cycle regulatory pathways. The compound's moderate aqueous solubility (1.2E-3 g/L) can be addressed through C2-substituent engineering to improve overall physicochemical properties while retaining target engagement.

Application
Selection Property
Validation Focus
CDK inhibitor hit-to-lead synthesis
Scaffold-based derivatization potential
CDK/cyclin kinase assay context
SAR exploration of C2-substituents
C2-derivatization versatility
CDK2/cyclin E selectivity profiling
Chemical biology probe development
Core scaffold for functionalization
Cell cycle pathway engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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